molecular formula C15H13FO2 B4330824 1-{4-[(2-Fluorophenyl)methoxy]phenyl}ethan-1-one

1-{4-[(2-Fluorophenyl)methoxy]phenyl}ethan-1-one

Cat. No.: B4330824
M. Wt: 244.26 g/mol
InChI Key: IQSMXHGDCPRCDD-UHFFFAOYSA-N
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Description

1-{4-[(2-Fluorobenzyl)oxy]phenyl}ethanone is an organic compound with the molecular formula C15H13FO2 It is a derivative of acetophenone, where the phenyl ring is substituted with a 2-fluorobenzyl group through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(2-Fluorophenyl)methoxy]phenyl}ethan-1-one typically involves the reaction of 4-hydroxyacetophenone with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as the use of efficient catalysts and optimized reaction conditions, can be applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions: 1-{4-[(2-Fluorobenzyl)oxy]phenyl}ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

1-{4-[(2-Fluorobenzyl)oxy]phenyl}ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{4-[(2-Fluorophenyl)methoxy]phenyl}ethan-1-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The fluorine atom may enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 1-{2-[(4-Fluorobenzyl)oxy]phenyl}ethanone
  • 1-{4-(Benzyloxy)-2-[(4-fluorobenzyl)oxy]phenyl}ethanone
  • 1-(4-Fluorophenyl)-2-phenyl-ethanone

Comparison: 1-{4-[(2-Fluorobenzyl)oxy]phenyl}ethanone is unique due to the specific positioning of the fluorobenzyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

1-[4-[(2-fluorophenyl)methoxy]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-11(17)12-6-8-14(9-7-12)18-10-13-4-2-3-5-15(13)16/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSMXHGDCPRCDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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